molecular formula C9H11BrO2 B7961450 5-Bromo-1,3-dimethoxy-2-methylbenzene

5-Bromo-1,3-dimethoxy-2-methylbenzene

Cat. No.: B7961450
M. Wt: 231.09 g/mol
InChI Key: BZRWBXDLFPQBIK-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-1,3-dimethoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,3-dimethoxy-2-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration and sulfonation, under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents for nitration reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically employed.

Major Products Formed

    Nitration: 5-Bromo-1,3-dimethoxy-2-methyl-4-nitrobenzene.

    Oxidation: 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone.

    Reduction: 1,3-Dimethoxy-2-methylbenzene.

Scientific Research Applications

5-Bromo-1,3-dimethoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dimethoxy-2-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as arenium ions, during electrophilic aromatic substitution. The bromine atom and methoxy groups influence the reactivity and orientation of the compound in these reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-dimethoxybenzene: Similar structure but lacks the methyl group.

    2-Bromo-1,3-dimethoxy-5-methylbenzene: Similar structure with different substitution pattern.

    5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Oxidized form of the compound.

Uniqueness

5-Bromo-1,3-dimethoxy-2-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and properties. The presence of both electron-donating methoxy groups and an electron-withdrawing bromine atom allows for versatile applications in various chemical transformations .

Properties

IUPAC Name

5-bromo-1,3-dimethoxy-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-8(11-2)4-7(10)5-9(6)12-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRWBXDLFPQBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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